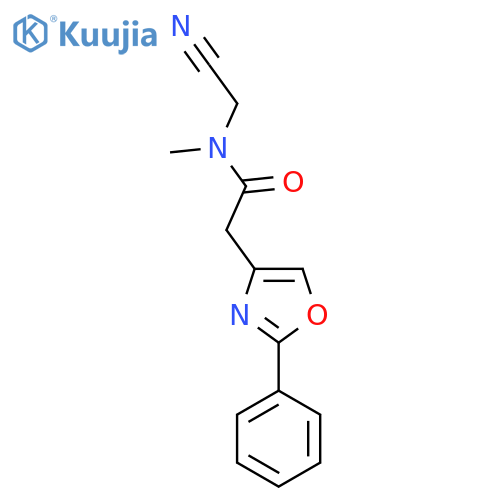Cas no 1355717-85-9 (N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide)
N-(シアノメチル)-N-メチル-2-(2-フェニル-1,3-オキサゾール-4-イル)アセトアミドは、有機合成中間体として重要な化合物です。分子構造中にシアノメチル基とフェニルオキサゾール基を有し、高い反応性と多様な修飾可能性を特徴とします。特に医薬品開発分野において、生物活性化合物の合成前駆体として有用です。オキサゾール環の剛直性と電子求引性が分子設計に立体電子的な制御をもたらし、標的分子との特異的相互作用が期待できます。また、アミド結合の存在により溶解性と安定性のバランスが良好で、各種溶媒への溶解性に優れています。

1355717-85-9 structure
商品名:N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
- AKOS032971420
- Z1000014150
- 1355717-85-9
- EN300-26680804
-
- インチ: 1S/C14H13N3O2/c1-17(8-7-15)13(18)9-12-10-19-14(16-12)11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3
- InChIKey: DPCWEQRGUQJUFW-UHFFFAOYSA-N
- ほほえんだ: O1C=C(CC(N(C)CC#N)=O)N=C1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 255.100776666g/mol
- どういたいしつりょう: 255.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 70.1Ų
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680804-0.05g |
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide |
1355717-85-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1355717-85-9 (N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide) 関連製品
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
